molecular formula C16H15Cl2N3O2 B3817133 4-(allyloxy)-3,5-dichloro-N-[(5-methylpyrazin-2-yl)methyl]benzamide

4-(allyloxy)-3,5-dichloro-N-[(5-methylpyrazin-2-yl)methyl]benzamide

Cat. No. B3817133
M. Wt: 352.2 g/mol
InChI Key: AHCNXKRKGKFWOC-UHFFFAOYSA-N
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Description

The compound “4-(allyloxy)-3,5-dichloro-N-[(5-methylpyrazin-2-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups. It has an allyloxy group attached to a benzene ring, which is also substituted with two chlorine atoms and a benzamide group. The benzamide group is further substituted with a 5-methylpyrazin-2-yl)methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The allyloxy group could potentially participate in reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could result in the compound having some degree of solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological or chemical processes this compound is involved in. Without specific context, it’s difficult to predict .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve exploring its reactivity and interactions with other molecules .

properties

IUPAC Name

3,5-dichloro-N-[(5-methylpyrazin-2-yl)methyl]-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c1-3-4-23-15-13(17)5-11(6-14(15)18)16(22)21-9-12-8-19-10(2)7-20-12/h3,5-8H,1,4,9H2,2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCNXKRKGKFWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=CC(=C(C(=C2)Cl)OCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(allyloxy)-3,5-dichloro-N-[(5-methylpyrazin-2-yl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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